molecular formula C14H9Cl3N2O3S B122003 Triclabendazole sulfone CAS No. 106791-37-1

Triclabendazole sulfone

カタログ番号: B122003
CAS番号: 106791-37-1
分子量: 391.7 g/mol
InChIキー: ZEIHWBIRYIXBSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triclabendazole sulfone is a metabolite of triclabendazole, a benzimidazole derivative widely used as an anthelmintic agent. Triclabendazole is primarily employed to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica. The sulfone metabolite is formed through the oxidation of triclabendazole and plays a significant role in the drug’s pharmacological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of triclabendazole sulfone typically involves the oxidation of triclabendazole. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure complete conversion to the sulfone derivative.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the sulfone compound from other by-products.

化学反応の分析

Enzymatic Oxidation of Triclabendazole Sulfoxide

Triclabendazole sulfone is formed via oxidation of triclabendazole sulfoxide, mediated primarily by CYP2C9 enzymes. Minor contributions come from CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4 .

  • Key reaction :

    Triclabendazole sulfoxideCYP2C9Triclabendazole sulfone\text{Triclabendazole sulfoxide}\xrightarrow{\text{CYP2C9}}\text{this compound}
  • Kinetic data :

    • Plasma elimination half-life: ~11 hours (sulfone) vs. ~14 hours (sulfoxide) .

    • Peak plasma concentration (Cₘₐₓ): 2.29 µmol/L (sulfone) vs. 38.6 µmol/L (sulfoxide) in humans .

Role of Flavin-Containing Monooxygenases (FMOs)

FMOs contribute to sulfoxidation but are less critical for sulfone formation compared to CYP450 enzymes .

Reaction Conditions

ParameterValue
CatalystVanadium pentoxide (0.5–1.0% w/w)
SolventMethanol, ethanol, or acetone
Temperature20–35°C
H₂O₂:Molar Ratio1.1–1.5:1 (relative to parent)
Yield67.8% (HPLC purity 98.1%)

Plasma Protein Binding and Half-Life

  • Protein binding : 98.8% (higher than sulfoxide’s 98.4%) .

  • Elimination : Excreted primarily via biliary tract (90% in feces) .

Thermal and pH Stability

No direct data exists, but its prolonged half-life (11 hours) suggests moderate stability under physiological conditions .

CYP Inhibition by Sulfone

This compound exhibits weak inhibition of CYP enzymes:

EnzymeIC₅₀ (µM)Clinical Relevance
CYP3A415.11Low risk
CYP2C190.22Moderate risk

Data from in vitro microsomal studies .

Cardiac Effects

  • QTc prolongation : Observed in dogs at plasma sulfone levels 100–500× human therapeutic doses .

  • Human relevance : No clinically significant effects at therapeutic doses (ΔΔQTcF <10 ms) .

Developmental Toxicity

  • Embryolethality : Observed in preimplantation rodent embryos at 10 µM .

  • Teratogenicity : No significant risk during organogenesis .

Comparative Pharmacokinetics

ParameterTriclabendazoleSulfoxideSulfone
Cₘₐₓ (µmol/L) 1.1638.62.29
AUC (µmol·h/L) 5.7238630.5
t₁/₂ (h) 81411

Data derived from FDA clinical studies .

Key Research Findings

  • Metabolic Pathway Dominance : CYP2C9 drives sulfone formation, making it susceptible to drug interactions with CYP2C9 inhibitors (e.g., fluconazole) .

  • Low Teratogenic Risk : Unlike albendazole, this compound lacks significant teratogenicity during organogenesis .

  • Environmental Persistence : High protein binding and fecal excretion suggest potential environmental accumulation .

This synthesis of chemical and pharmacological data underscores this compound’s role as a stable, low-toxicity metabolite with moderate interaction risks. Further studies are needed to explore its environmental impact and long-term safety.

科学的研究の応用

Therapeutic Efficacy

1. Treatment of Fascioliasis:
Triclabendazole has been established as the first-line treatment for human fascioliasis, with TCBZSO2 playing a significant role in its pharmacological action. Studies have shown that TCBZ is effective against both juvenile and adult stages of Fasciola hepatica, but resistance is emerging in some regions. The sulfone metabolite is thought to contribute to the overall efficacy of the drug, although cases of treatment failure have been documented due to resistance mechanisms in the parasite .

2. Resistance Mechanisms:
Research indicates that resistant strains of Fasciola hepatica may metabolize TCBZ to TCBZSO2 more effectively than susceptible strains. This enhanced metabolism could lead to reduced efficacy of TCBZ, necessitating the exploration of combination therapies or alternative treatments . The role of P-glycoprotein efflux pumps in drug uptake and metabolism is also under investigation, as inhibiting these pumps may enhance the effectiveness of TCBZ and its metabolites .

Analytical Methodologies

1. Detection in Biological Samples:
Recent advancements have been made in analytical techniques for detecting TCBZ and its metabolites, including TCBZSO2, in biological matrices such as blood and muscle tissues. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify these compounds with high sensitivity and specificity. For instance, a study reported average recoveries of 96.1%–105.6% for TCBZ and its metabolites from animal tissues .

2. Environmental Monitoring:
Due to concerns about drug residues in food products from treated livestock, monitoring methods for TCBZ and its metabolites are crucial. The development of reliable testing protocols ensures food safety and compliance with regulatory standards .

Case Studies

1. Clinical Cases of Treatment Failure:
A notable case series documented instances where patients with Fasciola hepatica infection failed multiple courses of TCBZ treatment. In these cases, patients were treated with combinations of TCBZ and nitazoxanide after initial failures, highlighting the need for alternative therapeutic strategies in resistant infections .

2. Veterinary Applications:
In veterinary medicine, triclabendazole is widely used for controlling liver fluke infections in cattle and sheep. However, widespread resistance has been reported, prompting research into alternative anthelmintics and combination therapies that could include TCBZSO2 as a key component .

作用機序

Triclabendazole sulfone exerts its effects by binding to beta-tubulin in the microtubules of liver flukes, thereby inhibiting their polymerization. This disruption of microtubule formation leads to impaired cellular functions, ultimately causing the death of the parasite. The sulfone metabolite is absorbed by the outer body covering of the worms, reducing their resting membrane potential and inhibiting essential protein and enzyme synthesis.

類似化合物との比較

    Albendazole: Another benzimidazole derivative used as an anthelmintic agent.

    Mebendazole: A broad-spectrum anthelmintic from the benzimidazole family.

    Fenbendazole: Used to treat parasitic infections in animals.

Comparison: Triclabendazole sulfone is unique among benzimidazole derivatives due to its specific activity against liver flukes. Unlike albendazole and mebendazole, which have a broader spectrum of activity against various nematodes and cestodes, triclabendazole and its sulfone metabolite are highly effective against both immature and mature stages of liver flukes. This specificity makes this compound a valuable tool in the treatment of fascioliasis.

生物活性

Triclabendazole sulfone (TCBZ-SO₂) is a significant metabolite of triclabendazole, a benzimidazole derivative primarily utilized as an anthelmintic agent against parasitic infections, particularly those caused by liver flukes such as Fasciola hepatica. Understanding the biological activity of TCBZ-SO₂ is crucial for optimizing its therapeutic applications in veterinary medicine and potentially in human health.

TCBZ-SO₂ exhibits its biological effects primarily through the disruption of microtubule dynamics. It binds to the colchicine site on β-tubulin, leading to impaired microtubule formation, which is essential for various cellular processes including cell division and intracellular transport. This disruption results in decreased egg production and viability in infected hosts .

Key Mechanisms:

  • Microtubule Disruption : TCBZ-SO₂ interferes with microtubule assembly, leading to morphological changes in the tegument of F. hepatica, such as loss of tubulin immunoreactivity and increased autophagy .
  • Inhibition of Protein Synthesis : The compound also inhibits protein synthesis, further contributing to its anthelmintic effects .
  • Oxidative Phosphorylation Uncoupling : TCBZ-SO₂ may disrupt oxidative phosphorylation, impacting energy metabolism in parasites .

Pharmacokinetics and Metabolism

The pharmacokinetics of TCBZ-SO₂ involves its metabolism from triclabendazole through a series of transformations. After administration, triclabendazole is metabolized in the liver into several forms, including TCBZ sulfoxide (TCBZ-SO) and TCBZ-SO₂. Notably, TCBZ-SO₂ has a prolonged action against parasites due to its extended half-life in the host .

Metabolic Pathway:

  • Triclabendazole → 2. Triclabendazole Sulfoxide → 3. This compound
    • The conversion primarily involves flavin-monooxygenase and cytochrome P450 enzymatic systems .

Efficacy Against Fasciola hepatica

Numerous studies have demonstrated the efficacy of TCBZ-SO₂ against Fasciola hepatica, showing it to be more potent than other experimental drugs like artesunate and artemether . In vitro and in vivo studies have revealed that TCBZ-SO₂ can significantly reduce fluke egg output and worm burden.

Case Study Overview

  • Study Design : In vivo experiments involved administering TCBZ alone or in combination with other drugs to F. hepatica-infected rats.
  • Results : TCBZ showed superior fasciocidal activity compared to controls, with significant reductions in both adult and juvenile fluke populations observed over various treatment durations .

Comparative Analysis of Metabolites

The biological activity of TCBZ-SO₂ can be contrasted with its parent compound and other metabolites:

MetaboliteActivity LevelMechanism of Action
TriclabendazoleModerateMicrotubule disruption
Triclabendazole SulfoxideHighMicrotubule disruption, less effective than sulfone
This compoundVery HighMicrotubule disruption, prolonged action

Research Findings

Recent research highlights the potential for TCBZ-SO₂ to overcome resistance issues seen with other treatments. It has been shown to retain efficacy against resistant strains of F. hepatica, making it a valuable option in veterinary practices . Furthermore, studies suggest that the pharmacokinetic properties of TCBZ-SO₂ allow for effective integration into treatment regimens alongside other drugs, enhancing overall therapeutic outcomes .

特性

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfonyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O3S/c1-23(20,21)14-18-9-5-8(16)12(6-10(9)19-14)22-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIHWBIRYIXBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438406
Record name Triclabendazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106791-37-1
Record name Triclabendazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106791371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triclabendazole sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICLABENDAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7KM923JRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triclabendazole sulfone
Reactant of Route 2
Reactant of Route 2
Triclabendazole sulfone
Reactant of Route 3
Triclabendazole sulfone
Reactant of Route 4
Triclabendazole sulfone
Reactant of Route 5
Triclabendazole sulfone
Reactant of Route 6
Triclabendazole sulfone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。